Molecular Weight and Structural Complexity Versus Decyl Trifluoroacetate
The target compound exhibits a substantially higher molecular weight (359.4 g/mol) than the simplest analogous alkyl trifluoroacetate, decyl trifluoroacetate (254.3 g/mol), reflecting the additional N-methylanilino substituent and an extra methylene unit at the 2-position [1][2].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 359.4 g/mol |
| Comparator Or Baseline | Decyl trifluoroacetate: 254.2891 g/mol |
| Quantified Difference | +105.1 g/mol (41.3% increase) |
| Conditions | Computed molecular weight; PubChem vs. NIST webbook |
Why This Matters
A >40% increase in molecular weight significantly alters volatility, diffusion coefficients, and chromatographic retention, directly impacting purification strategy and handling in multi-step syntheses.
- [1] PubChem. (2025). Compound Summary: 2-[Methyl(phenyl)amino]decyl trifluoroacetate. CID 71345153. National Center for Biotechnology Information. View Source
- [2] NIST Chemistry WebBook. (n.d.). Decyl trifluoroacetate. CAS 333-88-0. View Source
